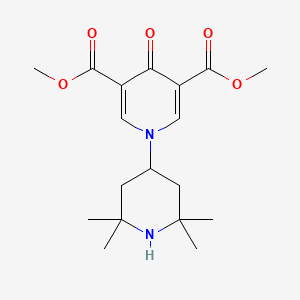![molecular formula C17H20N2O3S B4438686 N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438686.png)
N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are important regulators of gene expression and play a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis. MS-275 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and autoimmune diseases.
Wirkmechanismus
N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide exerts its effects by inhibiting the activity of HDAC enzymes, which leads to increased acetylation of histones and other proteins. This results in changes in chromatin structure and gene expression, leading to altered cellular processes. N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to selectively inhibit class I HDAC enzymes, which are overexpressed in various types of cancer cells.
Biochemical and physiological effects:
N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to inhibition of tumor growth. It has also been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease. In addition, N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as a therapeutic agent in various diseases, making it a well-characterized compound. However, N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide also has some limitations. It is not a highly selective inhibitor of HDAC enzymes, and can also inhibit other proteins, leading to potential off-target effects. In addition, its effects on cellular processes can be variable depending on the cell type and context.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide. One area of interest is in the development of more selective HDAC inhibitors that can target specific HDAC enzymes. Another area of interest is in the combination of N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its effects. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide on cellular processes, and to identify potential biomarkers for predicting its efficacy in different diseases.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and autoimmune diseases. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to inhibition of tumor growth. N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease. In addition, N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(methanesulfonamido)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-7-12(2)9-15(8-11)18-17(20)14-6-5-13(3)16(10-14)19-23(4,21)22/h5-10,19H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOAVLGUVBVYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4438604.png)
![8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4438608.png)
![3-(4-ethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4438624.png)
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4438651.png)



![N-(4-methoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438671.png)

![N-(2-methoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438681.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4438684.png)
![N-cyclopentyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438688.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1H-benzimidazole-2-carbonitrile](/img/structure/B4438696.png)
